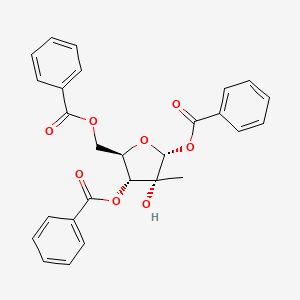

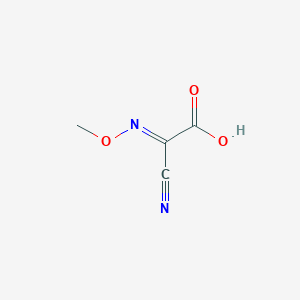

Cyano(methoxyimino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyano(methoxyimino)acetic acid and its derivatives are important compounds in the field of chemistry, particularly for their role as ligands in metal coordination and their presence in various chemical reactions. These compounds have been studied for their unique properties and potential applications in materials science and catalysis.

Synthesis Analysis

The synthesis of Cyano(methoxyimino)acetic acid derivatives involves several key steps, including esterification, oximation, and reactions with metal ions. Notably, compounds like 2-cyano-2-(hydroxyimino)acetic acid have been identified as effective ligands for Cu2+ and Ni2+ ions across a broad pH range, highlighting the versatility of these compounds in forming metal complexes (Sliva et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of these compounds, including X-ray crystallography, have provided insights into their coordination behavior and dimer formation with metal ions. The structural analysis reveals that conjugation with ethane-1,2-diamine derivatives leads to a family of effective chelating agents, albeit with a potential for amide bond hydrolysis (Sliva et al., 1998).

Chemical Reactions and Properties

Cyano(methoxyimino)acetic acid derivatives participate in various chemical reactions, including the Lossen rearrangement, which is used for synthesizing hydroxamic acids and ureas from carboxylic acids. This reaction highlights the compound's utility in organic synthesis and its role in producing compounds with potential biological activities (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and solubility, are influenced by their molecular arrangements and interactions. For instance, the compound's behavior in different solvents and its ability to form dimeric complexes with metals are critical for its application in materials science and coordination chemistry (Sliva et al., 1998).

Chemical Properties Analysis

The chemical properties of Cyano(methoxyimino)acetic acid derivatives are marked by their reactivity and potential for forming stable complexes with transition metals. These properties are essential for exploring the use of these compounds in catalysis and materials science, where their ability to coordinate with metals can lead to novel materials and catalytic processes (Sliva et al., 1998).

科学的研究の応用

Degradation Study of Cymoxanil : The hydrolytic degradation of cymoxanil, which transforms into cyano(methoxyimino) acetic acid, was investigated. This study is crucial for understanding the environmental degradation of such compounds (Morrica et al., 2004).

Synthesis in Pharmaceutical Applications : Cyano(methoxyimino)acetic acid is used in the synthesis of cephalosporin antibiotics, showcasing its significance in pharmaceutical chemistry (Xu Jing-xia, 2011).

Metal Ion Complexation : The compound effectively binds with copper(II) and nickel(II) ions, indicating its potential in the study of metal ion complexation and coordination chemistry (Sliva et al., 1998).

Formation of Sulphur-Containing Derivative : A study on transforming cyano(methoxyimino)acetic acid into its sulphur-containing derivative reveals its versatility in synthesizing novel ligands for metal ion complexation (Hung et al., 2017).

Photochemical Degradation Research : Research on the photochemical degradation of cymoxanil, which leads to the formation of cyano(methoxyimino)acetic acid, provides insights into the stability and breakdown of such compounds under UV light (Morrica, Fidente, & Seccia, 2005).

NMR Study of Oxocarboxylic Acid Oximes : A study on the NMR spectra of various oximes, including cyano(methoxyimino)acetic acid, contributes to our understanding of the electronic effects in these molecules (Malek et al., 2004).

Metabolism in Rats : An investigation into the metabolism of cymoxanil in rats, which includes the formation of cyano(methoxyimino)acetic acid as a metabolite, is significant for understanding the biological processing of such compounds (Belasco & Baude, 1981).

特性

IUPAC Name |

(2E)-2-cyano-2-methoxyiminoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZMFXQOIDFKQJ-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028666 |

Source

|

| Record name | (2Z)-2-Cyano-2-methoxyiminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano(methoxyimino)acetic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Phenylmethoxy)-1-[(phenylmethoxy)methyl]ethyl 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-Glucopyranosi](/img/no-structure.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)